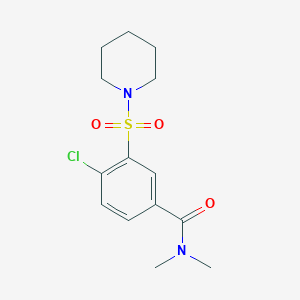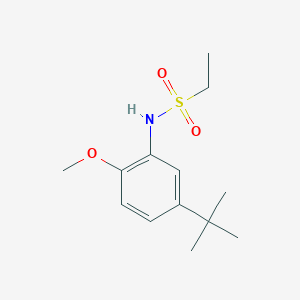![molecular formula C13H12ClN3O2S B5438849 N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5438849.png)
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide, also known as CMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTA is a thioacetamide derivative that has been synthesized through a number of methods, including the reaction of 4-chloro-2-methylphenylamine with 2-(6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid. In
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is not well understood. However, it is believed that this compound inhibits protein-protein interactions by binding to the surface of proteins and preventing the formation of protein complexes. This compound has also been shown to stabilize proteins and prevent their aggregation, which may be due to its ability to interact with hydrophobic regions of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the interaction between p53 and MDM2, which has important implications for cancer research. This compound has also been shown to stabilize proteins and prevent their aggregation, which may have implications for the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is its ability to inhibit protein-protein interactions, which has important implications for the study of a wide range of biological processes. This compound has also been shown to stabilize proteins and prevent their aggregation, which may be useful for the study of protein folding and misfolding. However, one of the main limitations of this compound is its potential toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are a number of future directions for the study of N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide. One area of future research is the development of more potent and selective inhibitors of protein-protein interactions. Another area of future research is the study of the physiological effects of this compound in vivo, which may have important implications for the treatment of protein misfolding diseases. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
合成法
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide can be synthesized through a number of methods, including the reaction of 4-chloro-2-methylphenylamine with 2-(6-oxo-1,6-dihydropyrimidin-2-yl)thioacetic acid. This reaction results in the formation of this compound, which can be purified through recrystallization. Other methods of synthesis include the reaction of 4-chloro-2-methylphenylamine with 2-mercaptoacetic acid, which also results in the formation of this compound.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor p53 and its negative regulator MDM2, which has important implications for cancer research. This compound has also been studied for its potential applications in the study of protein folding, as it has been shown to stabilize proteins and prevent their aggregation.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-6-9(14)2-3-10(8)16-12(19)7-20-13-15-5-4-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPAVQSKDSFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-dimethyl-9-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5438800.png)
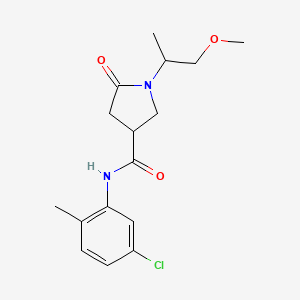
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![N-cyclopropyl-1-[(2-methoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5438837.png)
![3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)
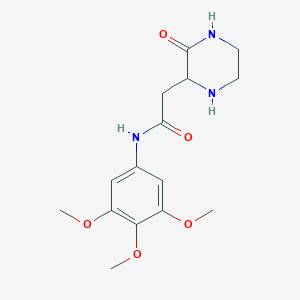
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)
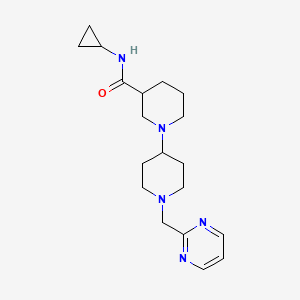
![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)
